molecular formula C35H44F3N5O4 B13154212 Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13154212
M. Wt: 655.7 g/mol
InChI Key: OTQYDDPHGSMMKK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrimidine ring, and several functional groups such as hydroxymethyl, trifluoromethyl, and isopropoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through amination reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its combination of functional groups and its complex structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C35H44F3N5O4

Molecular Weight

655.7 g/mol

IUPAC Name

tert-butyl 4-[4-[[2-[2-[1-(hydroxymethyl)cyclopropyl]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate

InChI

InChI=1S/C35H44F3N5O4/c1-21(2)46-29-18-24(23-11-15-43(16-12-23)32(45)47-33(4,5)6)22(3)17-28(29)40-30-26(35(36,37)38)19-39-31(42-30)41-27-10-8-7-9-25(27)34(20-44)13-14-34/h7-10,17-19,21,23,44H,11-16,20H2,1-6H3,(H2,39,40,41,42)

InChI Key

OTQYDDPHGSMMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC=C4C5(CC5)CO

Origin of Product

United States

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